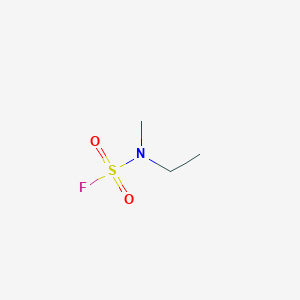
N-Ethyl-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
N-Ethyl-N-methylsulfamoyl fluoride undergoes various chemical reactions, primarily involving esterases and lipases. These reactions form stable complexes that can be detected using analytical methods such as colorimetric assays, fluorometric assays, and high-performance liquid chromatography (HPLC). The compound is also involved in click chemistry and drug discovery, showcasing its potential in medicinal chemistry and chemical biology.
Scientific Research Applications
N-Ethyl-N-methylsulfamoyl fluoride is widely used in scientific research, particularly in the detection of esterases and lipases in biological samples. It is also utilized in click chemistry and drug discovery, serving as a unique, highly functionalized warhead for click chemistry applications. Additionally, it is involved in the electrochemical synthesis of sulfonyl fluorides, highlighting its versatility and efficiency in accessing functional groups critical for various applications, including chemical biology and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
N-Ethyl-N-methylsulfamoyl fluoride can be compared with other sulfonyl fluoride derivatives, such as N-Fluoro-N-arylsulfonamides. These compounds are suitable for radical fluorination under mild conditions, enabling clean radical fluorination processes and demonstrating their utility in organic synthesis and potentially in the modification of pharmaceuticals. The unique interaction of this compound with esterases and lipases sets it apart from other similar compounds.
Properties
IUPAC Name |
N-ethyl-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIUDOIMHLCDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














